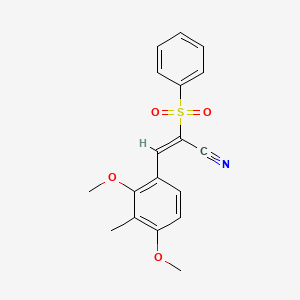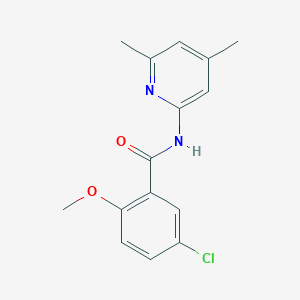
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide, also known as DMPF, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a member of the pyrimidine family and has been synthesized using various methods. DMPF has been found to have significant biological and biochemical effects, making it a valuable tool for laboratory experiments.
Mechanism of Action
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide inhibits DHODH by binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate. This leads to a decrease in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This, in turn, leads to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects and has been shown to protect against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of DHODH, making it a valuable tool for studying the role of this enzyme in various biological processes. Additionally, this compound has been found to have low toxicity, making it suitable for in vivo studies. However, there are also limitations to using this compound in laboratory experiments. It has poor solubility in water, which can make it difficult to use in some assays. Additionally, this compound has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the use of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide in scientific research. One area of interest is the role of DHODH in cancer cell metabolism. It has been suggested that DHODH plays a critical role in the metabolic reprogramming of cancer cells, making it a potential target for cancer therapy. Additionally, there is interest in using this compound as a tool for studying the role of DHODH in immune cell function. Finally, there is interest in developing new DHODH inhibitors based on the structure of this compound, which may have improved solubility and effectiveness.
Synthesis Methods
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide can be synthesized using various methods, including the reaction of 2,6-dioxo-3,4-dihydropyrimidine with 2-methyl-3-furoic acid in the presence of a catalyst. Another method involves the reaction of 2,6-dioxo-3,4-dihydropyrimidine with 2-methyl-3-furanylamine in the presence of a reducing agent. These methods have been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-2-methyl-3-furamide has been widely used in scientific research due to its unique properties. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This makes this compound a valuable tool for studying the role of DHODH in various biological processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7-8(4-5-19-7)11(17)13-9-6-10(16)15(3)12(18)14(9)2/h4-6H,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFJBOWJTKIBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5864123.png)
![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)

![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)
![N-(2-pyridinylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5864146.png)

![2-(3-methoxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5864159.png)

![N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)
![4-chloro-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5864192.png)

